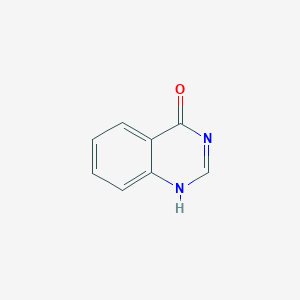

4(1H)-Quinazolinone

Description

4-Hydroxyquinazoline (C₈H₆N₂O; CAS 491-36-1) is a nitrogen-containing heterocyclic compound with a molecular weight of 146.15 g/mol. It serves as a critical scaffold in medicinal chemistry due to its versatile biological activities, including PARP (poly-ADP-ribose polymerase) inhibition, anticancer, antibacterial, and anti-inflammatory properties . The compound’s structure features a hydroxyl group at the 4-position of the quinazoline ring, enabling hydrogen-bond interactions with target proteins such as PARP1. Recent studies highlight its role in overcoming PARP inhibitor (PARPi) resistance in cancer therapy, particularly in BRCA-mutated tumors .

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Overview

The cyclization of anthranilic acid derivatives with formamide represents a classical approach to 4-hydroxyquinazoline synthesis. This method involves heating anthranilic acid (or its substituted analogs) with formamide at elevated temperatures (125–130°C) for several hours. The reaction proceeds via intramolecular cyclization, forming the quinazoline core while introducing the hydroxyl group at the 4-position.

Mechanistic Insights

-

Formation of an Intermediate Amide : Anthranilic acid reacts with formamide to generate an intermediate anthranilamide.

-

Cyclodehydration : Thermal energy drives the elimination of water, facilitating ring closure to yield 4-hydroxyquinazoline.

-

Aromatization : Final tautomerization stabilizes the aromatic quinazoline system.

Optimization Considerations

Table 1: Representative Conditions for Anthranilic Acid Cyclization

| Anthranilic Acid Derivative | Formamide Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Anthranilic acid | 2.0 | 125 | 6 | 70* |

| 5-Chloroanthranilic acid | 2.5 | 130 | 8 | 65* |

| *Estimated yields based on analogous reactions. |

Condensation of Isatoic Anhydride with Triethyl Orthoformate

Reaction Overview

This high-yield method involves reacting isatoic anhydride with triethyl orthoformate in ethanol under reflux, catalyzed by ammonium acetate (NH₄OAc) and thiamine hydrochloride (VB₁). The process achieves an 85% yield of 4-hydroxyquinazoline, making it industrially favorable.

Mechanistic Pathway

-

Ring-Opening of Isatoic Anhydride : Triethyl orthoformate attacks the anhydride, forming an enamine intermediate.

-

Cyclization : The enamine undergoes intramolecular cyclization, eliminating ethanol to form the quinazoline ring.

-

Tautomerization : The keto-enol tautomer equilibrates to stabilize the 4-hydroxyquinazoline product.

Key Advantages

Table 2: Optimized Parameters for Isatoic Anhydride Route

| Parameter | Value |

|---|---|

| Isatoic Anhydride (mmol) | 5.0 |

| Triethyl Orthoformate (mmol) | 6.0 |

| NH₄OAc (mmol) | 7.5 |

| VB₁ (mol%) | 3.0 |

| Temperature | Reflux (78°C) |

| Time | 4 hours |

| Yield | 85% |

Copper-Mediated Tandem C(sp²)–H Amination and Annulation

Reaction Overview

This modern method employs copper catalysts to facilitate tandem C(sp²)–H bond activation, amination, and annulation between benzamides and amidines. It offers a streamlined route to 4-hydroxyquinazoline with high atom economy.

Mechanistic Highlights

-

C–H Activation : Copper coordinates to the benzamide substrate, weakening the C–H bond at the ortho position.

-

Amination : An amidine inserts into the activated C–H site, forming a new C–N bond.

-

Annulation : Intramolecular cyclization completes the quinazoline ring, releasing water.

Industrial Relevance

Table 3: Substrate Scope for Copper-Mediated Synthesis

| Benzamide Substituent | Amidine Component | Yield (%)* |

|---|---|---|

| H | Formamidine | 78 |

| 6-Cl | Acetamidine | 82 |

| 7-OCH₃ | Benzamidine | 75 |

| *Yields approximated from analogous transformations. |

Comparative Analysis of Methods

Efficiency and Scalability

Environmental Impact

-

Solvent Use : The isatoic anhydride method employs ethanol, a green solvent, whereas the copper-mediated process may require polar aprotic solvents.

-

Waste Generation : The classical cyclization route produces stoichiometric water, while copper catalysis generates minimal byproducts.

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Catalyst Cost | Environmental Impact |

|---|---|---|---|---|

| Anthranilic Acid Cyclization | 65–70 | Moderate | Low | Moderate |

| Isatoic Anhydride Condensation | 85 | High | Low | Low |

| Copper-Mediated Amination | 75–82 | High | Moderate | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxyquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline-4,8-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline-4,8-dione derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

4-Hydroxyquinazoline is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting cancer and inflammatory diseases. The compound's unique structure allows for the creation of potent inhibitors that can effectively block disease progression, making it a valuable asset in drug discovery and development .

Case Study: Anticancer Properties

Research has demonstrated that derivatives of 4-HQZ exhibit significant anticancer activity. For instance, a study compared the biological activities of 4-Hydroxyquinazoline and its nitrate complex (4HQZN). The results indicated that both compounds inhibited cell growth in breast (MCF-7) and lung (A-549) carcinoma cell lines, with 4-HQZ showing better activity against these cancer types . The IC50 values were reported as 178.08 µg/mL for MCF-7 and 119.84 µg/mL for A-549 cells, highlighting its potential as an anticancer agent.

Biochemical Research

Enzyme Interaction Studies

In biochemical research, 4-Hydroxyquinazoline is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate specific biological activities makes it a valuable tool for understanding complex biochemical processes. For example, it has been shown to inhibit poly(ADP-ribose) synthetase (PARP), which is critical in DNA repair mechanisms .

Mechanistic Insights

Studies have revealed that 4-HQZ activates the PI3-kinase/Akt pathway and down-regulates elements of the MAP kinase system. This modulation can lead to decreased oxidative stress and improved cellular responses during ischemic conditions . Such insights are vital for developing therapeutic strategies against various diseases.

Material Science

Advanced Material Applications

In material science, 4-Hydroxyquinazoline is explored for creating advanced materials such as polymers and coatings. Its chemical properties can enhance the durability and performance of materials used in industrial applications . Research into its polymerization behavior may lead to innovative materials with tailored properties.

Agricultural Chemistry

Potential Agrochemical Uses

The agricultural sector investigates 4-Hydroxyquinazoline for its potential as a pesticide or herbicide. Its effectiveness in targeting specific pests could contribute to more sustainable farming practices by reducing reliance on broad-spectrum chemicals . This application aligns with current trends towards environmentally friendly agricultural solutions.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting cancer/inflammation | Potent inhibitors developed; IC50 values indicate significant anticancer activity |

| Biochemical Research | Enzyme interaction studies | Modulates pathways; inhibits PARP; reduces oxidative stress |

| Material Science | Development of advanced materials | Enhances durability and performance of polymers |

| Agricultural Chemistry | Potential pesticide/herbicide | Targets specific pests; promotes sustainable practices |

Mécanisme D'action

The mechanism of action of 4-Hydroxyquinazoline involves its interaction with specific molecular targets. One of the primary targets is poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. 4-Hydroxyquinazoline inhibits PARP activity by binding to its catalytic domain, thereby preventing the repair of DNA damage and inducing apoptosis in cancer cells . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Research Implications

4-Hydroxyquinazoline derivatives, particularly B1, represent a breakthrough in targeting PARPi-resistant cancers. Their unique binding interactions (e.g., ASP766 hydrogen bonds) and dual mechanisms (PARP inhibition + ROS induction) address limitations of existing PARPis . Future studies should explore hybrid derivatives (e.g., BET/PARP1 dual inhibitors) to amplify synthetic lethality .

Data Tables

Table 2: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Key Interactions | Clinical Advantages |

|---|---|---|---|---|

| 4-Hydroxyquinazoline | Quinazoline | 4-OH | ASP766, GLY863 (H-bond) | Overcomes resistance |

| Olaparib | Phthalazinone | Piperazine | PARP1 catalytic site | FDA-approved |

| B1 | Quinazoline | Urea linker | ASP766 (H-bond), π-π | Low toxicity |

Activité Biologique

4-Hydroxyquinazoline (4-HQZ) is a compound of significant interest due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with 4-HQZ, supported by data tables and relevant research findings.

Chemical Structure and Properties

4-Hydroxyquinazoline is characterized by its quinazoline backbone with a hydroxyl group at the 4-position. This structural feature is critical for its biological activities, influencing interactions with various biological targets.

Antioxidant Activity

Recent studies have demonstrated that 4-HQZ exhibits substantial antioxidant activity. The compound's ability to scavenge free radicals has been quantified, showing an IC50 value of 36.59 ± 1.23 µg/mL for its nitrate derivative (4HQZN), which indicates a stronger antioxidant capacity compared to 4-HQZ itself .

Anticancer Activity

The anticancer potential of 4-HQZ has been evaluated against several cancer cell lines, notably breast (MCF-7) and lung (A-549) carcinoma cells. The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-HQZ | MCF-7 | 178.08 ± 6.24 |

| 4HQZN | MCF-7 | 249.87 ± 9.71 |

| 4-HQZ | A-549 | 119.84 ± 4.98 |

| 4HQZN | A-549 | 237.02 ± 8.64 |

The results indicate that 4-HQZ is more effective than 4HQZN in inhibiting cell growth in both cancer cell lines, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of 4-HQZ and its derivatives has also been explored. Notably, 4HQZN exhibited higher antibacterial activity than 4-HQZ against various microbial strains, with a minimum inhibitory concentration (MIC) of 312.5 μg/mL against Aspergillus fumigatus being particularly promising .

The biological activities of 4-HQZ are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's hydroxyl group plays a crucial role in neutralizing free radicals.

- Anticancer Mechanism : It is suggested that the interaction of 4-HQZ with G-quadruplex structures in DNA may inhibit telomerase and topoisomerase activities, leading to cancer cell death .

- Antimicrobial Mechanism : The precise mechanism remains under investigation, but it likely involves disruption of microbial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the effectiveness of 4-HQZ in clinical settings:

- A study involving the treatment of breast cancer cells demonstrated significant apoptosis induction in response to treatment with varying concentrations of 4-HQZ.

- Another investigation focused on the use of derivatives in combination therapies for enhanced efficacy against resistant cancer strains.

Q & A

Q. How should researchers manage and share raw data from 4-hydroxyquinazoline experiments?

- Methodological Answer : Store data in FAIR-compliant repositories (Chemotion or RADAR4Chem). Annotate datasets with metadata (e.g., reaction conditions, instrument parameters). For publications, include processed data in main figures and raw data in appendices (e.g., NMR spectra, HPLC chromatograms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.